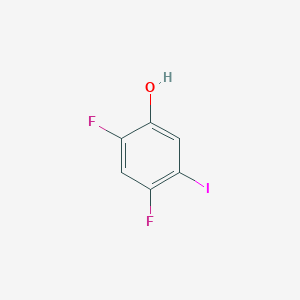

2,4-Difluoro-5-iodophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Difluoro-5-iodophenol is a chemical compound with the molecular formula C6H3F2IO . It has a molecular weight of 255.99 . It is a solid substance and is used for scientific research .

Molecular Structure Analysis

The InChI code for 2,4-Difluoro-5-iodophenol is 1S/C6H3F2IO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H . The InChI key is FIFQZLDQLGZFFO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,4-Difluoro-5-iodophenol is a solid substance . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Fluorescent pH Probes

Compounds structurally related to 2,4-Difluoro-5-iodophenol, such as BODIPY dyes, have been synthesized and explored for their potential as fluorescent pH probes. These compounds exhibit significant fluorescence enhancement with changes in acidity, making them useful for pH sensing in various environments (Baruah et al., 2005).

Adsorption Studies

Research into the adsorption capacities of activated carbon fibers for phenolic compounds, including derivatives similar to 2,4-Difluoro-5-iodophenol, provides insights into environmental cleanup techniques. These studies help understand how pollutants can be more effectively removed from water sources (Liu et al., 2010).

Lanthanide-Activated Phosphors

The development of lanthanide-activated phosphors, facilitated by the optical transitions in compounds including difluoro- and iodophenol derivatives, supports advancements in high-resolution imaging and display technologies. This research underscores the role of such compounds in producing precisely tuned color emissions (Qin et al., 2017).

Organic Synthesis and Functionalization

The reactivity of hypervalent iodine compounds, including those derived from or related to 2,4-Difluoro-5-iodophenol, with various organic substrates, highlights their utility in organic synthesis. Such reactions enable the functionalization of aromatic compounds, contributing to the synthesis of complex organic molecules (Stanek et al., 2008).

Material Science Applications

In material science, derivatives of 2,4-Difluoro-5-iodophenol are employed in the synthesis of fluorinated polyimides, which are known for their exceptional optical transparency, low dielectric constant, and excellent thermal stability. These materials find applications in electronics and optoelectronics (Tao et al., 2009).

Safety and Hazards

2,4-Difluoro-5-iodophenol is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P260;P280 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

2,4-difluoro-5-iodophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFQZLDQLGZFFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-iodophenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2663731.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)

![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2663741.png)

![N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2663743.png)

![4-hydroxy-7-methyl-9-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2663747.png)

![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)